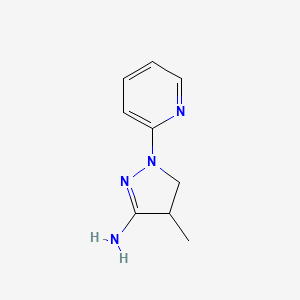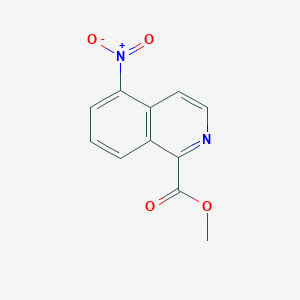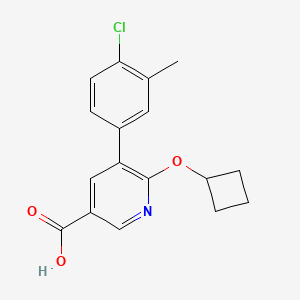
NSC 148129
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 148129 is a compound with the molecular formula C9H10O3 It is known for its unique structure, which includes a furan ring and a diene component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NSC 148129 can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isoprene under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of furan-2,5-dione; 2-methylbuta-1,3-diene often involves large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
NSC 148129 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The furan ring and diene component can participate in substitution reactions, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Catalysts: Catalysts such as palladium on carbon (Pd/C) are often employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
NSC 148129 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which furan-2,5-dione; 2-methylbuta-1,3-diene exerts its effects involves interactions with various molecular targets. The furan ring and diene component can participate in different pathways, leading to diverse biological and chemical outcomes. These interactions are often mediated by the compound’s ability to form reactive intermediates and engage in electron transfer processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maleic Anhydride: Similar in structure but lacks the diene component.
Isoprene: Contains the diene component but lacks the furan ring.
Furan: Contains the furan ring but lacks the diene component.
Uniqueness
NSC 148129 is unique due to its combination of a furan ring and a diene component. This dual functionality allows it to participate in a broader range of chemical reactions compared to its individual components .
Eigenschaften
CAS-Nummer |
25249-78-9 |
|---|---|
Molekularformel |
C9H10O3 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
furan-2,5-dione;2-methylbuta-1,3-diene |
InChI |
InChI=1S/C5H8.C4H2O3/c1-4-5(2)3;5-3-1-2-4(6)7-3/h4H,1-2H2,3H3;1-2H |
InChI-Schlüssel |
QDTNFRLPXCUGCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=C.C1=CC(=O)OC1=O |
Verwandte CAS-Nummern |
25249-78-9 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Amino-2-[(2-methylpropan-2-yl)oxycarbonyl]heptanoic acid](/img/structure/B8690461.png)


![Methyl 3-[2-(benzyloxy)phenyl]propanoate](/img/structure/B8690480.png)



![2-Ethyl-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidin-2-ium iodide](/img/structure/B8690494.png)





![Ethyl 4-{[(2,2-diethoxyethyl)carbamothioyl]amino}benzoate](/img/structure/B8690552.png)
